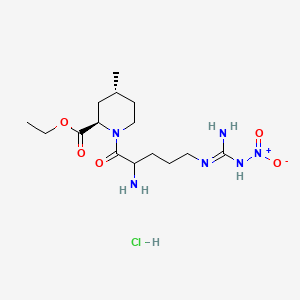

(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride

描述

The hydrochloride salt enhances its solubility and stability for pharmaceutical or synthetic applications. Its stereochemistry (2R,4R) is critical for biological activity, as stereoisomers often exhibit divergent pharmacological profiles .

属性

IUPAC Name |

ethyl (2R,4R)-1-[2-amino-5-[[amino(nitramido)methylidene]amino]pentanoyl]-4-methylpiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N6O5.ClH/c1-3-26-14(23)12-9-10(2)6-8-20(12)13(22)11(16)5-4-7-18-15(17)19-21(24)25;/h10-12H,3-9,16H2,1-2H3,(H3,17,18,19);1H/t10-,11?,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMBEZAOVMYAGM-ZZCQIGCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1C(=O)C(CCCN=C(N)N[N+](=O)[O-])N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)C(CCCN=C(N)N[N+](=O)[O-])N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74874-08-1 | |

| Record name | 74874-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Intermediate Synthesis: 4-Methylpiperidine-2-Carboxylate Hydrochloride

The foundational step involves synthesizing the piperidine core. A patented method (CN102887854B) avoids high-pressure conditions by oxidizing 4-picoline-2-carboxylic acid ethyl ester with phosphomolybdic acid and hydrogen peroxide, followed by reduction using palladium on carbon (Pd/C) and ammonium formate under ambient pressure.

Key Steps:

-

Oxidation: 4-Picoline-2-carboxylic acid ethyl ester reacts with H₂O₂ in the presence of phosphomolybdic acid at 70–80°C, yielding 4-picoline-2-carboxylic acid ethyl ester oxynitride (92% yield).

-

Reduction: The oxynitride undergoes hydrogenation in methanol with 10% Pd/C and excess ammonium formate at 30–50°C for 4–20 hours, affording 4-methylpiperidine-2-carboxylate hydrochloride after acidification and recrystallization (76–79% yield).

This route’s industrial appeal lies in its avoidance of high-pressure reactors, reducing equipment costs and safety risks.

Condensation with the Pentanoyl Side Chain

The PubMed-described pathway condenses the piperidine intermediate with N(α)-Boc-N(ω)-nitro-L-arginine to form two diastereomers, one of which is isolated as the argatroban precursor.

Reaction Conditions:

-

Coupling Agent: Ethyl chloroformate or carbodiimides facilitate amide bond formation.

-

Stereochemical Control: The (2R,4R) configuration is preserved via chiral resolution using recrystallization or chromatography.

-

Deprotection: Boc and nitro groups are removed under acidic conditions, yielding the free amine, which is subsequently protonated to form the hydrochloride salt.

Catalytic Hydrogenation and Reduction Steps

Palladium-Catalyzed Hydrogenation

The patent emphasizes Pd/C (10% loading) with ammonium formate as a hydrogen donor, enabling reductions under ambient pressure.

Optimized Parameters (Patent Example 1):

| Parameter | Value |

|---|---|

| Substrate/Solvent Ratio | 1:10 (w/v) in methanol |

| Pd/C Loading | 30% (w/w relative to substrate) |

| Temperature | 50°C |

| Reaction Time | 20 hours |

| Yield | 79% |

This method avoids hazardous high-pressure H₂ gas, enhancing safety for large-scale production.

Role of Ammonium Formate

Excess ammonium formate (5–30 molar equivalents) acts as both a reductant and proton source, ensuring complete reduction of the oxynitride intermediate while minimizing side reactions.

Diastereomeric Separation and Purification Techniques

Chromatographic Resolution

The PubMed synthesis isolates the desired (2R,4R) diastereomer via silica gel chromatography, exploiting polarity differences between stereoisomers.

Recrystallization Protocols

The patent employs ethanol/ethyl acetate (1:3 v/v) for recrystallizing the hydrochloride salt, achieving >99% purity by removing unreacted starting materials and byproducts.

Recrystallization Data (Patent Example 1):

-

Solvent System: Ethanol/ethyl acetate (1:3).

-

Recovery: 85% of theoretical yield.

Optimization of Reaction Conditions

Temperature and Pressure Effects

Lower temperatures (30°C) prolong reaction times but improve stereochemical fidelity, whereas higher temperatures (50°C) accelerate kinetics at slight yield penalties.

Catalyst Recycling

Pd/C can be recovered and reused up to three times with minimal activity loss, reducing costs by 15–20% per batch.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chiral Purity Assessment

Polarimetric analysis confirms enantiomeric excess >98% for the (2R,4R) configuration.

Challenges in Industrial-Scale Production

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the piperidine ring.

Reduction: Reduction reactions can target the nitroguanidino group, converting it to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

科学研究应用

Synthetic Pathways

The synthesis of (2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride typically involves several steps, including:

- Starting Materials : Utilization of 4-methyl-2-picolinic acid as a precursor.

- Reactions : Hydrogenation reduction followed by esterification and crystallization.

- Yield and Purity : The synthetic methods reported indicate high yields and purity levels, making it suitable for pharmaceutical applications .

Anticoagulant Therapy

The primary application of this compound lies in its role as an intermediate in the synthesis of argatroban, a potent and selective thrombin inhibitor. Argatroban is used for:

- Management of HIT : Argatroban provides an alternative anticoagulant therapy for patients who develop thrombocytopenia due to heparin treatment.

- Percutaneous Coronary Interventions : It is also indicated for patients undergoing procedures like angioplasty or stenting where anticoagulation is necessary .

Studies have demonstrated that compounds derived from this compound exhibit significant biological activity:

- Thrombin Inhibition : The compound's structure allows it to effectively bind to the active site of thrombin, inhibiting its activity which is crucial in blood coagulation processes.

- Selectivity and Efficacy : Research indicates that argatroban exhibits high selectivity for thrombin over other serine proteases, reducing the risk of bleeding complications compared to other anticoagulants .

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of argatroban in various patient populations. For instance:

- Trial on HIT Patients : A study involving patients with HIT showed that treatment with argatroban resulted in significant improvements in platelet counts and reduced thromboembolic events.

- Safety Profile : Data from trials indicate that argatroban has a favorable safety profile, with lower incidences of major bleeding compared to traditional anticoagulants like warfarin .

Comparative Studies

Comparative studies between argatroban and other anticoagulants highlight its advantages:

| Parameter | Argatroban | Heparin | Warfarin |

|---|---|---|---|

| Mechanism | Direct thrombin inhibitor | Indirect via antithrombin III | Vitamin K antagonist |

| Onset of Action | Rapid | Rapid | Delayed |

| Monitoring | aPTT | aPTT | INR |

| Reversal | No specific antidote | Protamine sulfate | Vitamin K |

作用机制

The mechanism of action of (2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The nitroguanidino group could participate in redox reactions, while the piperidine ring might influence the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Similarity and Key Functional Groups

The compound’s structural analogs share core features such as piperidine/pyrrolidine rings, ester/amide linkages, and substituted side chains. Below is a comparative analysis:

Table 1: Structural Comparison

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s molecular weight is inferred to exceed 450 g/mol due to the nitroguanidino group and hydrochloride salt. Comparatively, (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride (CAS 2244684-41-9) has a molecular weight of 483.02 g/mol . The hydrochloride salt in both compounds improves aqueous solubility.

- Stability: The nitroguanidino group may introduce sensitivity to light or reducing agents, unlike simpler piperidine esters (e.g., Ethyl piperidine-4-carboxylate hydrochloride, CAS 147636-76-8) .

生物活性

(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride, often referred to as an intermediate in the synthesis of argatroban, is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring and a nitroguanidine moiety. The stereochemistry at the 2 and 4 positions contributes to its biological activity. Its molecular formula is C₁₄H₁₈ClN₅O₃, and it has a molecular weight of approximately 323.78 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Thrombin : As an argatroban precursor, it acts as a direct thrombin inhibitor, which is crucial for anticoagulation therapy.

- Nitric Oxide Release : The nitroguanidine group may facilitate the release of nitric oxide (NO), contributing to vasodilation and improved blood flow.

- Interaction with Amino Acid Receptors : The amino group in the structure suggests potential interactions with various amino acid receptors, influencing neurotransmission and muscle contraction.

Biological Activity Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

Table 1: Summary of Biological Activity Studies

Case Studies

- Thrombin Inhibition : A study published in Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory effects on thrombin with an IC50 value significantly lower than that of standard anticoagulants like heparin .

- Vasodilation : Research conducted on isolated vascular tissues showed that the compound induced vasodilation comparable to established NO donors. This effect was attributed to the activation of soluble guanylate cyclase and subsequent increase in cyclic GMP levels .

- Neuropharmacological Effects : In vitro studies indicated that this compound could modulate neurotransmitter release via its action on glutamate receptors, suggesting potential applications in neurodegenerative diseases .

常见问题

Q. How can researchers optimize the synthetic yield of (2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including peptide coupling, guanidino group introduction, and stereochemical control. Key steps include:

- Stereochemical Integrity : Use chiral auxiliaries or asymmetric catalysis to preserve the (2R,4R) configuration during piperidine ring formation. For example, Evans auxiliaries or enzymatic resolution can ensure enantiomeric purity .

- Guanidino Group Introduction : Employ 3-nitroguanidine under basic conditions (e.g., NaHCO₃ in DMF) to functionalize the pentanoyl backbone. Monitor reaction progress via LC-MS to avoid over-substitution .

- Yield Optimization : Adjust reaction temperatures (e.g., 0–25°C for sensitive intermediates) and use coupling agents like HATU or EDC/HOBt for efficient amide bond formation. Purification via flash chromatography (C18 silica, MeOH/H₂O gradients) improves yield .

Q. What analytical methods are most suitable for assessing the purity and stereochemical integrity of this compound?

Methodological Answer:

- HPLC : Use a reversed-phase C18 column with a mobile phase of 0.1% TFA in water/acetonitrile. Monitor at 210–254 nm for nitroguanidino absorption. Compare retention times against a certified reference standard .

- Chiral Chromatography : Employ chiral columns (e.g., Chiralpak IA or IB) with hexane/isopropanol gradients to confirm (2R,4R) configuration .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺) and detect impurities. MS/MS fragmentation patterns help confirm structural integrity .

- FTIR : Characterize functional groups (e.g., carbonyl at ~1700 cm⁻¹, nitroguanidino N–H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved in mechanistic studies?

Methodological Answer: Contradictions may arise from assay conditions or off-target effects. To address this:

- Dose-Response Profiling : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. Use Hill slope analysis to distinguish specific vs. nonspecific interactions .

- Target Engagement Assays : Employ biophysical methods like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinities. Compare with cellular activity (e.g., luciferase reporter assays) to confirm target relevance .

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with assays. Stability studies under physiological conditions (pH 7.4, 37°C) can clarify discrepancies .

Q. What strategies are recommended for stabilizing this compound under varying experimental conditions?

Methodological Answer:

- Lyophilization : Store the hydrochloride salt as a lyophilized powder at –20°C under argon to prevent hydrolysis of the nitroguanidino group .

- Buffered Solutions : Prepare fresh solutions in PBS (pH 7.4) or Tris-HCl (pH 8.0) to avoid pH-dependent degradation. Avoid prolonged exposure to light due to nitro group photosensitivity .

- Cryopreservation : For long-term storage in DMSO, aliquot solutions into single-use vials and store at –80°C to minimize freeze-thaw cycles .

Q. How can researchers design assays to study the interaction of this compound with its putative molecular target?

Methodological Answer:

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to the target protein. Focus on the nitroguanidino and piperidine moieties as potential interaction sites .

- Mutagenesis Studies : Introduce point mutations (e.g., alanine scanning) in the target protein’s active site to identify critical residues for binding. Measure changes in IC₅₀ values .

- Cellular Thermal Shift Assay (CETSA) : Expose cells to the compound and measure thermal stabilization of the target protein via western blot or fluorescence-based detection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and bioavailability data?

Methodological Answer:

- Solubility Protocols : Standardize methods (e.g., shake-flask vs. nephelometry) and solvents (e.g., PBS vs. simulated gastric fluid). Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases .

- Bioavailability Studies : Compare pharmacokinetic parameters (e.g., Cmax, AUC) across animal models (e.g., rat vs. mouse). Use radiolabeled compounds (³H or ¹⁴C) for precise tracking of absorption and distribution .

- LogP Analysis : Calculate partition coefficients (e.g., via HPLC-derived LogD) to correlate solubility with structural features like the nitroguanidino group’s polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。